N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide is a synthetic compound that features both an imidazole ring and a tetrahydrofuran ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 1H-imidazole, is reacted with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.
Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated tetrahydrofuran-2-carboxylic acid is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted amides
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the imidazole ring, which is known for its biological activity.
Pharmacology: The compound is investigated for its potential to interact with various biological targets, including enzymes and receptors.
Biochemistry: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
Pathways Involved: The compound may affect pathways involving oxidative stress and enzyme regulation, leading to its antimicrobial and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]acetamide: Similar structure but with an acetamide group instead of a tetrahydrofuran ring.
N-[3-(1H-imidazol-1-yl)propyl]benzamide: Contains a benzamide group, offering different biological properties.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]tetrahydrofuran-2-carboxamide is unique due to the combination of the imidazole and tetrahydrofuran rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c15-11(10-3-1-8-16-10)13-4-2-6-14-7-5-12-9-14/h5,7,9-10H,1-4,6,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQLAIPWMWLVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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